(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride
Overview
Description
(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis and characterization are crucial for exploring its applications in various fields of chemical research.
Synthesis Analysis
The synthesis of related naphthalenamine compounds often involves multi-step reactions, starting from basic naphthalene derivatives. For example, the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate, leading to high enantiomeric purity sulfoxides, demonstrates the complexity and precision required in synthesizing such molecules (Pyne et al., 1994).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction, revealing details about their stereochemistry. For instance, the S configuration of active enantiomers has been established, indicating the importance of stereochemistry in their biological activity (Rm & Hieble, 1983).
Scientific Research Applications
Synthesis and Pharmacological Applications
Improved Synthesis of Antidepressants
The compound has been utilized in the improved industrial synthesis of sertraline hydrochloride, a potent antidepressant. This process involves stereoselective reduction and yields a product with the purity required for pharmaceutical ingredients (Vukics et al., 2002).
Agonist at Alpha 1-Adrenoceptors
It has been studied as a potent and selective alpha 1-agonist. This application is significant in pharmacology for characterizing receptor subtypes (Rm & Hieble, 1983).
Synthesis of Monoamine Oxidase Inhibitors
The compound serves as an important intermediate in the synthesis of monoamine oxidase inhibitors. Its synthesis involves methods like Fridel Crafts acylation and Harworth cyclization (Yu, 2013).
Optically Active Cyclophane Receptors
It's used as a chiral spacer for optically active cyclophane receptors, which are efficient binders of naphthalene derivatives and show chiral recognition in complexation of naproxen derivatives (Georgiadis et al., 1991).
In vitro Inhibition of Human Colonic Motility
The compound, under different derivatives, has been used to study its effects on human colonic motility in vitro, demonstrating its potential in gastrointestinal research (Bardou et al., 1998).
Chemical Synthesis and Properties
Catalyzed Synthesis of Naphthalene Derivatives
It is used in Rhodium-catalyzed synthesis of various naphthalene derivatives, highlighting its role in creating complex organic compounds (Huang et al., 1998).
Sigma Receptor Ligands
Derivatives of this compound have been studied as sigma receptor ligands, with applications in tumor research and therapy (Berardi et al., 2005).
Dopaminergic Synthesis
An alternative synthesis method of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from naphthoic acid, using this compound, shows its utility in dopaminergic research (Öztaşkın et al., 2011).
Intramolecular Alkylation Studies
The compound has been a subject in studies of intramolecular alkylation, furthering our understanding of complex organic reactions (Johnson & Mander, 1978).
Abnormal Reduction Studies
It has been used in studies exploring the abnormal reduction of related naphthylacetic acids, which contributes to the broader understanding of organic chemistry processes (MatsumotoTakeshi & SuzukiAkira, 1959).
properties
IUPAC Name |
(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKTXMBBTXQAIC-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647189 | |
Record name | (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride | |
CAS RN |
93601-85-5 | |
Record name | (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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